molecular formula C16H16O2 B1346111 2,5-Dimethyl-3'-methoxybenzophenone CAS No. 750633-71-7

2,5-Dimethyl-3'-methoxybenzophenone

Cat. No.: B1346111
CAS No.: 750633-71-7
M. Wt: 240.3 g/mol
InChI Key: YRDXFJHFMOIEEV-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a derivative of benzophenone, characterized by the presence of two methyl groups and a methoxy group attached to the benzene rings. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-3’-methoxybenzophenone can be synthesized through Friedel-Crafts acylation, a common method for preparing benzophenone derivatives. The reaction involves the acylation of 2,5-dimethylbenzene with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 2,5-Dimethyl-3’-methoxybenzophenone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the careful control of reaction temperature, pressure, and the stoichiometry of reactants to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3’-methoxybenzophenone involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-3’-methoxybenzophenone is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. The presence of both methyl and methoxy groups enhances its solubility in organic solvents and its ability to participate in various chemical reactions .

Properties

IUPAC Name

(2,5-dimethylphenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-7-8-12(2)15(9-11)16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDXFJHFMOIEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640557
Record name (2,5-Dimethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750633-71-7
Record name (2,5-Dimethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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